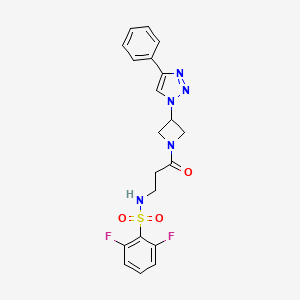

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide is a synthetic organic compound, which integrates several interesting functional groups, including triazole, azetidine, sulfonamide, and fluorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide typically involves multi-step reactions:

Formation of the triazole ring:

Introduction of the azetidinone ring: : Through a [2+2] cycloaddition or another suitable method.

Sulfonamide formation: : Reacting a sulfonyl chloride with an amine.

These reactions are carried out under controlled conditions with specific catalysts, temperatures, and solvents to achieve high yields and purity.

Industrial Production Methods

For industrial production, these steps are optimized for scalability. Often, continuous flow processes are employed to enhance efficiency, reduce reaction times, and minimize side products. Advanced purification techniques, such as chromatography and crystallization, are utilized to ensure the compound's quality.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide can undergo several chemical reactions, including:

Oxidation: : Introduction of oxygen to form oxidized derivatives.

Reduction: : Removal of oxygen or addition of hydrogen to yield reduced forms.

Substitution: : Replacement of functional groups, such as halogens, in the benzene ring.

Common Reagents and Conditions

Common reagents might include:

Oxidizing agents like potassium permanganate.

Reducing agents like lithium aluminum hydride.

Substitution reagents like halides for nucleophilic aromatic substitution.

The reactions require appropriate solvents (e.g., dichloromethane, ethanol) and temperature control to proceed efficiently.

Major Products

Depending on the conditions, products can range from simple derivatives of the original compound to more complex structures that exhibit unique properties.

Scientific Research Applications

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide has found applications in:

Chemistry: : As a reagent for exploring novel reactions and mechanisms.

Biology: : Potential as a bioactive molecule, influencing cellular processes.

Medicine: : Investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : Utilized in the development of new materials with specific physical and chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on its application. Typically, it interacts with specific molecular targets:

Enzymes: : Inhibiting or activating enzymes through binding.

Receptors: : Modulating receptor activity to influence cellular responses.

Pathways: : Affecting biological pathways to induce desired effects.

Comparison with Similar Compounds

Compared to similar compounds, 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Similar compounds: include:

Other triazole-containing molecules.

Azetidinone-based structures.

Fluorobenzene derivatives.

Each of these has its own set of applications and mechanistic pathways, but the combination present in this compound provides a unique synergy, enhancing its potential in various fields.

This should give you a good starting point. Have I left anything out that you think you need?

Biological Activity

The compound 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide (CAS Number: 2034523-78-7) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following:

- Molecular Formula : C20H19F2N5O3S

- Molecular Weight : 447.5 g/mol

- Functional Groups : Contains a triazole ring, sulfonamide moiety, and difluorobenzene structure.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial activity. The specific derivative has shown promising results in inhibiting various bacterial strains. For instance, a study demonstrated that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis and function .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study focusing on sulfonamide derivatives revealed that modifications to the triazole moiety can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, it has been reported to inhibit peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis, thereby demonstrating potential as an antibacterial agent .

Synthesis and Screening

In a notable study, researchers synthesized a series of triazole derivatives, including the compound . These derivatives were screened for biological activity using various assays:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) values were determined against selected bacterial strains.

- Cytotoxicity Assays : MTT assays were used to evaluate the viability of cancer cells post-treatment with the compound.

The results indicated that compounds with similar structural features exhibited enhanced biological activities compared to their predecessors .

Data Table: Biological Activity Summary

| Biological Activity | Test Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | Effective against Gram+ & Gram– bacteria |

| Cytotoxicity | MTT Assay | Induced apoptosis in MCF-7 & HeLa cells |

| Enzyme Inhibition | PDF Inhibition Assay | Significant inhibition observed |

Properties

IUPAC Name |

2,6-difluoro-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O3S/c21-16-7-4-8-17(22)20(16)31(29,30)23-10-9-19(28)26-11-15(12-26)27-13-18(24-25-27)14-5-2-1-3-6-14/h1-8,13,15,23H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKKPYJUDCQCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.